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molecular formula C14H12N2O2S B8548693 4-cyano-N-o-tolyl-benzenesulfonamide

4-cyano-N-o-tolyl-benzenesulfonamide

Cat. No. B8548693
M. Wt: 272.32 g/mol
InChI Key: SVVFLCOTFXTZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056843B2

Procedure details

O-toluidine (Fluka; 0.118 mL, 1.1 mmol) was added to a clear light yellow solution of 4-cyano-benzenesulfonyl chloride (ABCR GmbH & Co. KG; 202 mg, 1 mmol) in pyridine (5 mL). The resulting clear red-brown solution was then stirred at room temperature for 18 hrs. Subsequently the reaction mixture was diluted with water (50 mL) and ethyl acetate (50 mL). The liquid layers were separated and the aqueous fraction was re-extracted twice with ethyl acetate (25 mL). The combined organic layers were washed with 0.1 M hydrochloric acid and brine (50 mL each), dried with sodium sulfate, filtered and evaporated under reduced pressure. The residue was dried under high vacuum to give 4-cyano-N-o-tolyl-benzenesulfonamide (314 mg, 0.92 mmol, 92% yield) as pale brown oil.
[Compound]
Name
O-toluidine
Quantity
0.118 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2].C(O[CH2:17][CH3:18])(=O)C>N1C=CC=CC=1.O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:2][C:1]2[CH:3]=[CH:4][CH:5]=[CH:6][C:17]=2[CH3:18])(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
O-toluidine
Quantity
0.118 mL
Type
reactant
Smiles
Name
Quantity
202 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear red-brown solution was then stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was re-extracted twice with ethyl acetate (25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 0.1 M hydrochloric acid and brine (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.92 mmol
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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